Cas no 2098037-76-2 (methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate)

Methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate is a pyrimidine-based ester compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a methoxymethyl substituent at the 6-position and a methyl group at the 2-position, contributing to its reactivity and versatility as an intermediate. The carboxylate ester moiety enhances solubility in organic solvents, facilitating further functionalization. This compound is valued for its stability under standard conditions and its utility in constructing complex heterocyclic frameworks. Its well-defined molecular architecture makes it suitable for use in medicinal chemistry research, particularly in the development of bioactive molecules. Proper handling and storage are recommended to maintain purity and performance.
methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate structure
2098037-76-2 structure
Product Name:methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate
CAS No:2098037-76-2
MF:C9H12N2O3
MW:196.203182220459
CID:5727698
PubChem ID:122239290
Update Time:2025-06-22

methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinecarboxylic acid, 6-(methoxymethyl)-2-methyl-, methyl ester
    • methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate
    • 2098037-76-2
    • F1967-8057
    • AKOS040812282
    • Inchi: 1S/C9H12N2O3/c1-6-10-7(5-13-2)4-8(11-6)9(12)14-3/h4H,5H2,1-3H3
    • InChI Key: WCVOMUDSBATLNW-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(COC)=CC(C(OC)=O)=N1

Computed Properties

  • Exact Mass: 196.08479225g/mol
  • Monoisotopic Mass: 196.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 61.3Ų

Experimental Properties

  • Density: 1.159±0.06 g/cm3(Predicted)
  • Boiling Point: 282.7±30.0 °C(Predicted)
  • pka: -1.46±0.32(Predicted)

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Additional information on methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate

Introduction to Methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate (CAS No. 2098037-76-2)

Methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate, with the chemical formula C9H13O4N, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 2098037-76-2, has garnered attention due to its structural complexity and potential applications in the development of novel therapeutic agents. The presence of both methoxymethyl and methylpyrimidine moieties makes it a versatile intermediate for various synthetic pathways, particularly in the construction of heterocyclic frameworks prevalent in drug discovery.

The pyrimidine core is a fundamental scaffold in medicinal chemistry, known for its role in numerous biologically active molecules. Pyrimidine derivatives are integral to drugs targeting diseases such as cancer, infectious diseases, and metabolic disorders. The specific modification of Methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate at the 6-position with a methoxymethyl group introduces a unique reactivity that can be exploited for further functionalization. This feature is particularly valuable in the synthesis of more complex molecules where selective protection and deprotection steps are crucial.

In recent years, there has been a surge in research focused on developing new methodologies for constructing pyrimidine-based drugs. The compound Methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate has been utilized in several innovative synthetic strategies that leverage its structural features. For instance, its application as a precursor in the preparation of nucleoside analogs has shown promise in preclinical studies. These analogs are being explored for their potential to interfere with viral replication mechanisms, offering new avenues for antiviral drug development.

The use of this compound in medicinal chemistry extends beyond antiviral applications. Researchers have also investigated its role in the synthesis of kinase inhibitors, which are critical for treating various forms of cancer. The pyrimidine ring can be modified to create binding pockets that interact with target enzymes, thereby modulating their activity. The methoxymethyl group on Methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate provides a handle for further derivatization, allowing chemists to fine-tune the pharmacophore and improve drug-like properties such as solubility and metabolic stability.

The synthesis of Methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate involves multi-step organic transformations that highlight the compound's synthetic utility. One common approach involves the condensation of ethyl acetoacetate with malononitrile under basic conditions, followed by methylation and subsequent esterification. These steps showcase the compound's ability to serve as a versatile building block in organic synthesis. The introduction of the methoxymethyl group through nucleophilic substitution reactions further underscores its adaptability in constructing complex molecular architectures.

The growing interest in this compound is also driven by advancements in computational chemistry and drug design technologies. Molecular modeling studies have demonstrated that derivatives of Methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate can effectively bind to biological targets with high affinity. These studies provide valuable insights into how structural modifications can enhance binding interactions, guiding the rational design of next-generation drugs. The integration of experimental data with computational predictions has become increasingly important in optimizing lead compounds for clinical development.

In conclusion, Methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate (CAS No. 2098037-76-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and synthetic versatility make it an invaluable tool for developing novel therapeutic agents. As research continues to uncover new applications and methodologies, this compound is poised to play a significant role in the next wave of drug discovery and development.

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